molecular formula C7H7Cl2NO B1392304 4,6-Dichloro-3-methoxy-2-methylpyridine CAS No. 1019929-89-5

4,6-Dichloro-3-methoxy-2-methylpyridine

Cat. No.: B1392304
CAS No.: 1019929-89-5
M. Wt: 192.04 g/mol
InChI Key: WSWSMBKVLHIECU-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H7Cl2NO. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methoxy-2-methylpyridine typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

4,6-Dichloro-3-methoxy-2-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

    4,6-Dichloro-2-methylpyridine: Similar structure but lacks the methoxy group, affecting its chemical properties and uses.

    3-Methoxy-2-methylpyridine:

Uniqueness

4,6-Dichloro-3-methoxy-2-methylpyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and versatility in various synthetic applications. The combination of these functional groups allows for selective reactions and the formation of diverse products, making it a valuable compound in chemical research and industrial applications .

Properties

IUPAC Name

4,6-dichloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWSMBKVLHIECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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